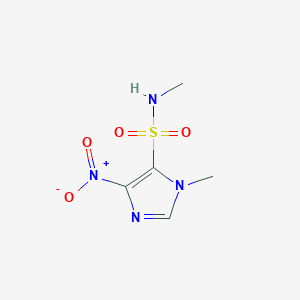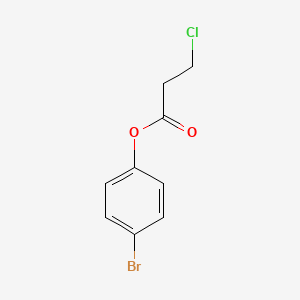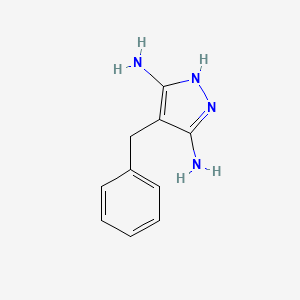
2'-Bromo-6'-fluorobiphenyl-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-6’-fluorobiphenyl-2-ol is a chemical compound with the molecular formula C12H8BrFO and a molecular weight of 267.09 g/mol . It is typically a white or light yellow solid and is used as an intermediate in organic synthesis . This compound is also known for its role as an impurity in the synthesis of flurbiprofen .
Méthodes De Préparation
The synthesis of 2’-Bromo-6’-fluorobiphenyl-2-ol can be achieved through various organic synthesis methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the bromination of 2-fluorobiphenyl followed by hydroxylation .
Analyse Des Réactions Chimiques
2’-Bromo-6’-fluorobiphenyl-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using various reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-Bromo-6’-fluorobiphenyl-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Medicine: As an impurity in flurbiprofen synthesis, it plays a role in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Bromo-6’-fluorobiphenyl-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
2’-Bromo-6’-fluorobiphenyl-2-ol can be compared with other similar compounds such as:
2-Bromo-6-fluorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain reactions.
2-Fluoro-6-bromobiphenyl: Similar structure but different positioning of functional groups, affecting its reactivity.
2-Hydroxy-6-fluorobiphenyl: Lacks the bromine atom, making it less versatile in substitution reactions.
These comparisons highlight the unique reactivity and versatility of 2’-Bromo-6’-fluorobiphenyl-2-ol in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H8BrFO |
|---|---|
Poids moléculaire |
267.09 g/mol |
Nom IUPAC |
2-(2-bromo-6-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7,15H |
Clé InChI |
CLVWLGHIUJUBMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC=C2Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)








![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)



